2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
Description
2-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position of the attached phenyl ring. The unique structural feature of this compound is the incorporation of a 1,1-dioxidoisothiazolidin-2-yl moiety, a five-membered sulfone-containing heterocycle, which distinguishes it from simpler sulfonamide analogs. Sulfonamides are well-documented for their broad pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and herbicidal activities .
Properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-24-15-8-7-12(19-9-4-10-25(19,20)21)11-14(15)18-26(22,23)16-6-3-2-5-13(16)17/h2-3,5-8,11,18H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDSFRAHNAPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular structure of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide can be represented as follows:
This structure includes a chloro group, a methoxy group, and a dioxidoisothiazolidin moiety, which may contribute to its biological properties.
Research indicates that sulfonamide derivatives can exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial activity.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Activity : Certain sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Overview
A summary of the biological activities associated with 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is presented in the following table:
Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
- Antimicrobial Efficacy : In a study assessing various sulfonamide derivatives, it was found that modifications at the para position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound showed promising results in vitro against Staphylococcus aureus.
- Anti-inflammatory Effects : Another study demonstrated that a related sulfonamide reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Research on similar structures indicated that compounds with the dioxidoisothiazolidin moiety exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide ():
This compound shares the benzenesulfonamide backbone and substituents (chloro and methoxy groups) but lacks the isothiazolidin ring. Crystallographic studies confirm its planar geometry, with the sulfonamide group participating in hydrogen bonding. Biological screening indicates moderate herbicidal and anti-hypertensive activity, attributed to the sulfonamide pharmacophore .
Key Difference: Absence of the isothiazolidin ring reduces steric bulk and may limit membrane permeability compared to the target compound.- 2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide (Chlorsulfuron, ): A commercial herbicide, chlorsulfuron replaces the phenyl ring with a triazine group linked via a urea bridge. The triazine moiety enhances binding to acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. Key Difference: The urea-triazine system confers selective herbicidal activity, whereas the target compound’s isothiazolidin group may target different biological pathways .
Heterocyclic Sulfonamide Derivatives
- Compound 27 (): 2-Chloro-N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-yl)Thiophen-2-yl)Pyridin-3-yl)Benzenesulfonamide features a pyridine-thiophene-isoindolin scaffold. NMR and mass spectrometry data (LRMS: m/z 495 [M+H]+) confirm its stability. Key Difference: The extended π-conjugated system and pyridine-thiophene substituents may enhance binding to protein interfaces, unlike the saturated isothiazolidin ring in the target compound .
5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide ():
This derivative incorporates a benzoxazole ring, a fused heterocycle with a methoxy substituent. Computational studies (SMILES:COc1cc2onc(C)c2cc1N[S](=O)(=O)c3cc(Cl)ccc3OC) suggest enhanced lipophilicity (clogP ~3.2) compared to the target compound.
Key Difference: The benzoxazole group may improve metabolic stability but reduce aqueous solubility relative to the dioxidoisothiazolidin system .
Acetamide and Oxadiazole Derivatives
- 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide (): Replacing the sulfonamide with a sulfanyl acetamide group and introducing an oxadiazole ring alters electronic properties. Biological assays show antifungal activity (IC50: 12–18 μM against Candida spp.), likely due to thiol-mediated enzyme inhibition.
Comparative Data Table
Key Insights
- Role of Heterocycles: The dioxidoisothiazolidin ring in the target compound likely improves solubility (via sulfone groups) and conformational rigidity compared to simpler sulfonamides .
- Substituent Effects: Chlorine and methoxy groups at specific positions enhance electronic interactions with biological targets, as seen in herbicidal and anti-hypertensive analogs .
- Biological Implications: Compounds with extended aromatic systems (e.g., pyridine-thiophene in ) exhibit distinct mechanisms (e.g., immunomodulation), whereas oxadiazole derivatives () prioritize redox-mediated activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
